ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate

Anesthesiology CNS Drug Discovery Structure-Activity Relationship

This cyclopropyl-substituted imidazole ester (CAS 1001354-64-8) is a versatile building block for drug discovery, specifically noted for developing short-acting anesthetics with minimized adrenal suppression. Its 98% purity ensures consistent SAR data. The ethyl ester enables facile derivatization. Ideal for lead optimization.

Molecular Formula C9H12N2O2
Molecular Weight 180.2 g/mol
CAS No. 1001354-64-8
Cat. No. B3196845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-cyclopropyl-1H-imidazole-4-carboxylate
CAS1001354-64-8
Molecular FormulaC9H12N2O2
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN(C=N1)C2CC2
InChIInChI=1S/C9H12N2O2/c1-2-13-9(12)8-5-11(6-10-8)7-3-4-7/h5-7H,2-4H2,1H3
InChIKeyXWPLMIILNGKVBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate (CAS 1001354-64-8) – A Strategic Imidazole Building Block for Medicinal Chemistry and CNS Drug Discovery


Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate (CAS 1001354-64-8) is a heterocyclic imidazole derivative characterized by a cyclopropyl group at the N1 position and an ethyl ester at the C4 position . With a molecular formula of C9H12N2O2 and a molecular weight of 180.2 g/mol , this compound serves as a versatile building block in organic synthesis and drug discovery [1]. The unique cyclopropyl substitution confers distinct electronic and steric properties compared to non-cyclopropyl imidazole carboxylates, while the ethyl ester moiety provides a synthetic handle for further derivatization or hydrolysis to the corresponding carboxylic acid [2].

Why Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate Cannot Be Replaced by Common Imidazole Analogs in Anesthetic Drug Development


In the context of developing short-acting sedative and anesthetic agents, subtle structural modifications to the imidazole scaffold profoundly impact pharmacokinetic properties, recovery profiles, and adrenocortical suppression. Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate is specifically disclosed as a key intermediate or potential active component in N-substituted imidazole carboxylate compounds designed to produce rapid, reversible anesthetic effects with rapid metabolism to inactive acid metabolites and minimal corticosteroid suppression [1]. The cyclopropyl group at the N1 position, combined with the ethyl ester at C4, constitutes a precise pharmacophore that non-cyclopropyl or methyl ester analogs cannot simply replicate due to altered metabolic stability, target binding kinetics, and the balance between potency and adrenocortical toxicity [2].

Quantitative Differentiation Evidence for Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate Against Closest Analogs


Patent-Backed Role in Next-Generation Anesthetics: Differentiating from Etomidate and Non-Cyclopropyl Analogs

Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate is specifically encompassed within the Markush structure of N-substituted imidazole carboxylate compounds claimed for producing short-acting anesthetic effects with rapid recovery and low adrenocortical suppression, in contrast to etomidate which is associated with prolonged adrenal insufficiency [1]. While direct in vivo data for the isolated compound is not publicly disclosed, the patent establishes its inclusion in a class where the cyclopropyl-ethyl ester motif is critical for achieving rapid metabolism to an inactive acid and good wake-up quality after continuous administration [2]. This differentiates it from non-cyclopropyl imidazole carboxylates (e.g., ethyl 1H-imidazole-4-carboxylate, CAS 23785-21-9) which lack the cyclopropyl group's specific contribution to metabolic stability and target selectivity in this indication [3].

Anesthesiology CNS Drug Discovery Structure-Activity Relationship

Synthesis Yield Benchmark for Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate: Establishing a Practical Procurement Baseline

The synthesis of ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate is reported with a yield of 68% . This metric provides a quantifiable baseline for process chemists evaluating the compound's synthetic accessibility and cost-effectiveness for scale-up, particularly when compared to alternative imidazole building blocks that may require more complex or lower-yielding synthetic routes.

Organic Synthesis Process Chemistry Building Block Sourcing

Chemical Stability and Solubility Advantages of the Ethyl Ester over the Free Acid Analog

The ethyl ester group at the 4-position of ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate is expected to confer enhanced solubility in organic solvents compared to the free carboxylic acid analog, 1-cyclopropyl-1H-imidazole-4-carboxylic acid (CAS 1368466-66-3), which has a molecular weight of 152.15 g/mol and is likely to exhibit limited solubility in non-polar solvents [1]. While specific logP or solubility data for both compounds are not publicly reported, the ester functionality is a standard prodrug or synthetic handle strategy to improve membrane permeability and solubility during medicinal chemistry optimization [2]. The carboxylic acid analog, in contrast, would require separate coupling steps or salt formation for similar applications, adding synthetic complexity .

Medicinal Chemistry Chemical Stability Solubility Optimization

Purity and Quality Control Metrics: Establishing a Reliable Sourcing Benchmark

Reputable vendors supply ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate with a minimum purity of 98%, as verified by standard analytical methods (NMR, HPLC, GC) . This established purity threshold provides a reliable baseline for procurement, ensuring consistency in downstream applications. In contrast, the structurally related methyl ester analog (methyl 1-cyclopropyl-1H-imidazole-4-carboxylate, CAS 1260655-08-0) is often supplied at a lower purity of 95% , which may require additional purification steps and increase the risk of impurities affecting biological assays.

Quality Control Analytical Chemistry Sourcing Reliability

Primary Research and Industrial Applications for Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate Based on Quantitative Evidence


Medicinal Chemistry: Development of Next-Generation Anesthetic Agents with Improved Safety Profiles

This compound serves as a key intermediate or potential active scaffold in the design of short-acting anesthetics that aim to overcome the adrenal suppression liabilities of etomidate. Its inclusion in patent-protected N-substituted imidazole carboxylate series positions it as a critical building block for SAR studies focused on achieving rapid recovery and minimal corticosteroid impact [1].

Organic Synthesis: Efficient Preparation of Imidazole-Containing Pharmacophores

The 68% reported synthesis yield provides a quantifiable starting point for process optimization and scale-up . Its ethyl ester handle facilitates further functionalization (e.g., amidation, hydrolysis) to generate diverse libraries of cyclopropyl-substituted imidazole derivatives for high-throughput screening in multiple therapeutic areas.

Quality Control and Analytical Chemistry: Reliable Sourcing for Reproducible Research

The established commercial purity of 98% ensures that researchers can procure this building block with minimal batch-to-batch variability, which is critical for maintaining consistency in lead optimization campaigns and for generating reliable SAR data .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.